molecular formula C12H23NO3 B13522391 tert-Butyl (((1S,2S)-2-hydroxycyclohexyl)methyl)carbamate

tert-Butyl (((1S,2S)-2-hydroxycyclohexyl)methyl)carbamate

Cat. No.: B13522391
M. Wt: 229.32 g/mol
InChI Key: MAONMXZZIKVZBB-UWVGGRQHSA-N
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Description

tert-Butyl (((1S,2S)-2-hydroxycyclohexyl)methyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and biological applications. This particular compound is characterized by the presence of a tert-butyl group, a hydroxycyclohexyl group, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (((1S,2S)-2-hydroxycyclohexyl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (((1S,2S)-2-hydroxycyclohexyl)methyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as lithium aluminum hydride, and bases like cesium carbonate. Reaction conditions typically involve the use of solvents like 1,4-dioxane and temperatures ranging from room temperature to elevated temperatures depending on the specific reaction .

Major Products

Major products formed from these reactions include N-Boc-protected anilines, tetrasubstituted pyrroles, and various functionalized cyclohexyl derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (((1S,2S)-2-hydroxycyclohexyl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in palladium-catalyzed cross-coupling reactions to form N-Boc-protected anilines .

Biology

In biological research, this compound can be used as a protecting group for amines, allowing for selective reactions to occur without interference from the amine group.

Medicine

In medicinal chemistry, carbamates are often used as prodrugs, which are inactive compounds that can be metabolized in the body to release the active drug

Industry

In the industrial sector, this compound can be used in the synthesis of polymers and other materials that require specific functional groups for their properties .

Mechanism of Action

The mechanism of action of tert-Butyl (((1S,2S)-2-hydroxycyclohexyl)methyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under mild conditions, allowing for the release of the free amine. This property makes it useful in various synthetic applications where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (((1S,2S)-2-hydroxycyclohexyl)methyl)carbamate is unique due to its specific combination of functional groups, which provide it with distinct reactivity and properties. The presence of the hydroxycyclohexyl group allows for additional functionalization and modification, making it a versatile building block in synthetic chemistry.

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl N-[[(1S,2S)-2-hydroxycyclohexyl]methyl]carbamate

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-9-6-4-5-7-10(9)14/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10-/m0/s1

InChI Key

MAONMXZZIKVZBB-UWVGGRQHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CCCC[C@@H]1O

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCCC1O

Origin of Product

United States

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